四辛基溴化鏻

描述

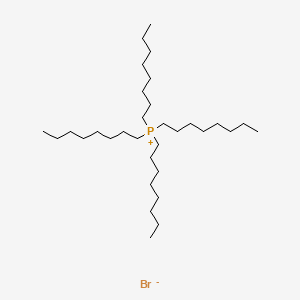

Tetraoctylphosphonium bromide is a colorless to pale yellow solid with low solubility . It is relatively stable at room temperature, but it is prone to decomposition reactions under conditions of high temperature, sunlight exposure, and the presence of oxygen .

Synthesis Analysis

Tetraoctylphosphonium bromide has been used in the synthesis of phosphonium hexatungstate complexes . Sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .Molecular Structure Analysis

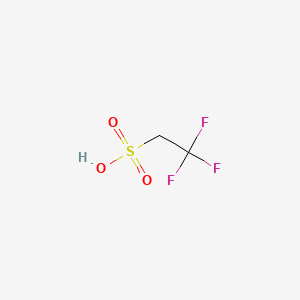

The molecular formula of Tetraoctylphosphonium bromide is C32H68BrP . Its molecular weight is 563.76 . The InChI code for Tetraoctylphosphonium bromide is 1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33 (30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 .Chemical Reactions Analysis

Tetraoctylphosphonium bromide has been used in the formation of bromide-based ionic liquids, which have been studied for their IR optical response and transport properties .Physical And Chemical Properties Analysis

Tetraoctylphosphonium bromide is a solid substance that is white to yellow and waxy . It has a melting point of 38-43°C . The pH value is less than 3 for a 50 g/L solution in water .科学研究应用

Nanocomposite Membrane Fabrication

TOP-Br is utilized in the creation of nanocomposite membranes . These membranes are particularly useful in ultrafiltration processes due to their enhanced hydrophilicity and antifouling capabilities. The addition of TOP-Br to polyvinylidene fluoride (PVDF) membranes leads to better dispersion and formation of exfoliated layers of clays within the membrane matrix . This results in membranes that are more porous, have a thinner skin layer, and increased porosity, thus improving their performance in filtration applications.

Mechanical Property Enhancement

The incorporation of TOP-Br into polymer matrices can significantly improve the mechanical properties of the resulting material. For instance, nanocomposite membranes containing TOP-Br exhibit greater stiffness compared to pure PVDF membranes. This is crucial for applications that require robust materials with high tensile strength and strain at break .

Hydrophilicity Improvement

TOP-Br is instrumental in increasing the hydrophilicity of hydrophobic membranes. This property is essential for reducing fouling, which is the accumulation of solute or particles on the membrane surface or within its pores. By enhancing hydrophilicity, TOP-Br-modified membranes can maintain higher permeation flux over time .

Chemical Synthesis

In the realm of organic synthesis , TOP-Br serves as a reagent for various chemical reactions. Its role in synthesis is pivotal due to its ability to act as a phase transfer catalyst, which can facilitate reactions between compounds that would otherwise not mix .

Ionic Liquid Applications

TOP-Br is a component in the formulation of ionic liquids . These liquids have a range of applications, including electrochemical processes like batteries, fuel cells, and solar cells. The unique properties of ionic liquids with TOP-Br, such as low volatility and high thermal stability, make them suitable for these advanced applications .

Membrane Surface Modification

The modification of membrane surfaces with TOP-Br can lead to the development of materials with specific surface properties. This is particularly useful in applications where the interaction between the membrane and its environment needs to be controlled, such as in selective filtration and separation processes .

安全和危害

Tetraoctylphosphonium bromide is toxic and should be handled with care . It is advised to wear appropriate personal protective equipment during operation to avoid direct contact with skin and eyes . It should be operated under good ventilation to avoid inhaling dust or generating gas . If ingested or inhaled, seek medical attention immediately .

作用机制

Mode of Action

It is known to be used as a catalyst and as a cation in ionic liquids . Its hydrophobic properties and its role as a deoxidizer suggest that it may interact with its targets to facilitate various organic synthesis reactions .

Biochemical Pathways

Given its use in organic synthesis reactions such as esterification, oxidation, phosphorus trioxide reduction, medium fluorination, and diazotization , it can be inferred that it likely interacts with multiple biochemical pathways.

Pharmacokinetics

Its molecular weight of 56376 suggests that it may have significant bioavailability

Result of Action

Given its use in organic synthesis reactions , it can be inferred that it likely has significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of Tetraoctylphosphonium bromide can be influenced by various environmental factors. For instance, it has a melting point of 40-45 °C , suggesting that its physical state and thus its activity could be affected by temperature. Furthermore, its storage temperature is recommended to be below 30°C , indicating that it may degrade or lose efficacy at higher temperatures.

属性

IUPAC Name |

tetraoctylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRLOSUBRKEJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047900 | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraoctylphosphonium bromide | |

CAS RN |

23906-97-0 | |

| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)